

Application Notes and Protocols for SM-2470

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Compound of Interest

Compound Name: SM-2470

Cat. No.: B1209344

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Introduction

SM-2470 is a potent and selective α 1-adrenoceptor antagonist, identified as (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(bicyclo[2.2.2]oct-5-en-2-yl)methanone hydrochloride. With a molecular formula of $C_{23}H_{30}ClN_5O_3$ and a molecular weight of 476.0 g/mol, it is a derivative of the quinazoline class of compounds, structurally similar to prazosin. Research indicates that **SM-2470** exhibits antihypertensive properties by blocking α 1-adrenergic receptors, which leads to a reduction in sympathetic nerve activity. These notes provide detailed protocols for the preparation of **SM-2470** stock solutions for use in in-vitro and in-vivo experimental settings.

Chemical Properties and Storage

A summary of the key chemical properties of **SM-2470** is provided in the table below.

Property	Value
IUPAC Name	(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(bicyclo[2.2.2]oct-5-en-2-yl)methanone hydrochloride
Molecular Formula	C ₂₃ H ₃₀ ClN ₅ O ₃
Molecular Weight	476.0 g/mol
Physical Form	Solid
Purity	Typically ≥95%
Storage Temperature	-20°C or -80°C

Note: It is recommended to store **SM-2470** as a solid at -20°C or -80°C, protected from light and moisture.

Preparing SM-2470 Stock Solutions

The solubility of **SM-2470** has not been extensively reported in publicly available literature. However, due to its structural similarity to prazosin hydrochloride, which is soluble in various organic solvents, a similar solubility profile can be anticipated. The following protocol provides a general guideline for preparing a stock solution. It is strongly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Recommended Solvents

Based on the solubility of the related compound, prazosin hydrochloride, the following solvents are recommended for initial testing:

- Dimethyl Sulfoxide (DMSO)
- Ethanol
- Methanol
- Water (with potential for limited solubility)

Protocol for Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **SM-2470** in DMSO.

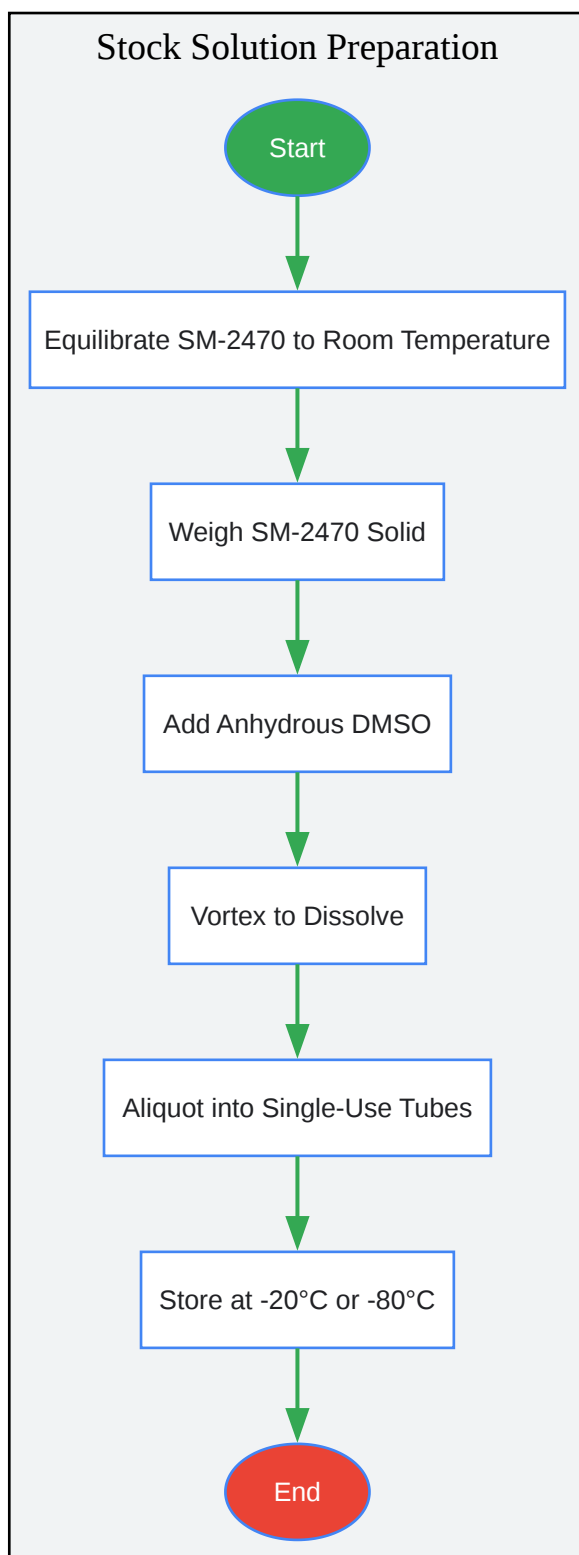
Materials:

- **SM-2470** solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials

Procedure:

- **Equilibrate:** Allow the vial of **SM-2470** solid to warm to room temperature before opening to prevent condensation.
- **Weigh:** Accurately weigh the desired amount of **SM-2470** solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.76 mg of **SM-2470**.
- **Dissolve:** Add the appropriate volume of DMSO to the **SM-2470** solid. For a 10 mM solution with 4.76 mg of **SM-2470**, add 1 mL of DMSO.
- **Mix:** Vortex the solution until the **SM-2470** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential degradation.
- **Store:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing **SM-2470** stock solution.

In-Vivo Dosing Information

The seminal study by Yoshioka et al. (1988) provides guidance on intravenous (i.v.) dosing in anesthetized rats.

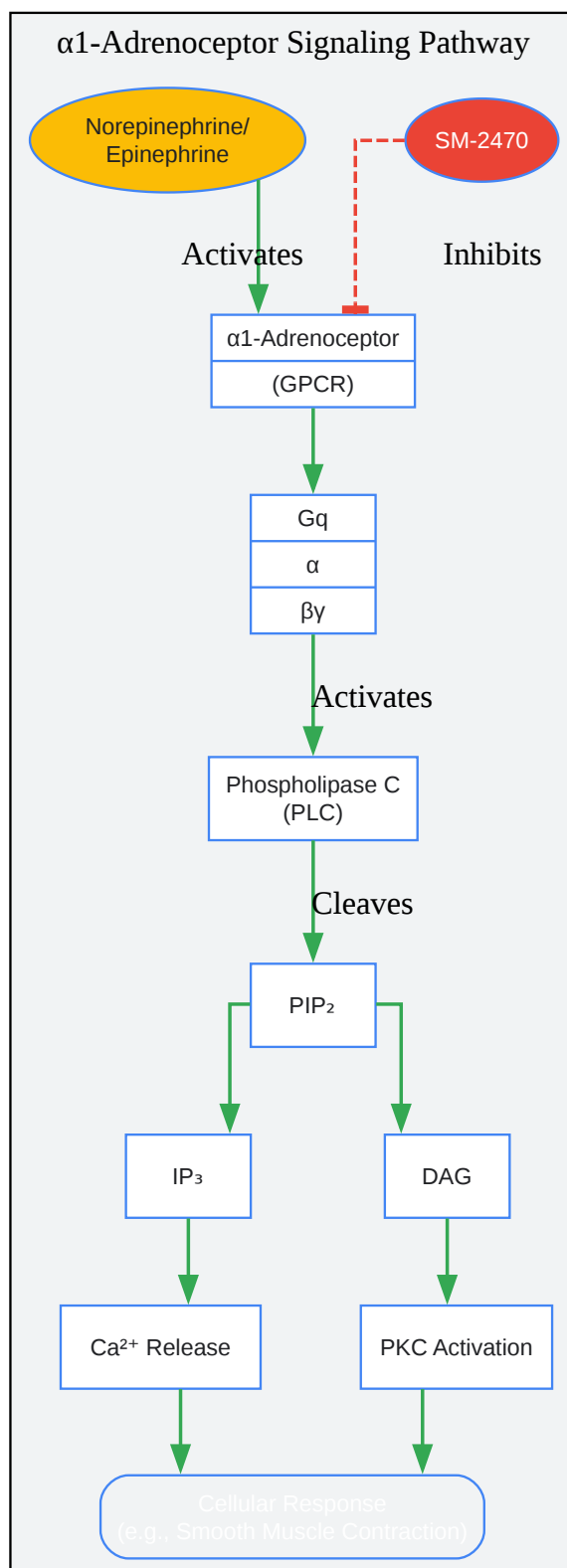
Parameter	Value	Reference
Animal Model	Anesthetized Rats	[1]
Route of Administration	Intravenous (i.v.)	[1]
Dosage Range	10, 30, and 100 µg/kg	[1]

Note: The vehicle used for in-vivo administration in the cited study is not specified in the abstract. Researchers should determine an appropriate, sterile, and biocompatible vehicle for their specific experimental needs. A common vehicle for intravenous administration of compounds dissolved in DMSO is a mixture of DMSO, Cremophor EL, and saline. However, vehicle toxicity should always be evaluated.

Mechanism of Action and Signaling Pathway

SM-2470 acts as an antagonist at $\alpha 1$ -adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding to their endogenous ligands (e.g., norepinephrine and epinephrine), activate the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). By blocking the $\alpha 1$ -adrenoceptor, **SM-2470** inhibits this signaling pathway, leading to smooth muscle relaxation and a decrease in blood pressure.

$\alpha 1$ -Adrenoceptor Signaling Pathway and Inhibition by SM-2470



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Caption: Inhibition of the α 1-adrenoceptor signaling pathway by **SM-2470**.

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References

- 1. Prazosin Hydrochloride | C₁₉H₂₂ClN₅O₄ | CID 68546 - PubChem [pubchem.ncbi.nlm.nih.gov]
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